molecular formula C20H22ClN3O3S2 B2995274 (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide CAS No. 850909-98-7

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

Cat. No. B2995274
CAS RN: 850909-98-7
M. Wt: 451.98
InChI Key: MNRHXMIMOCAWSW-XDOYNYLZSA-N
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Description

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C20H22ClN3O3S2 and its molecular weight is 451.98. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Electrophysiological Activity

The compound (Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide is related to a class of substances studied for their cardiac electrophysiological activity. Morgan et al. (1990) explored the synthesis and activity of similar N-substituted imidazolylbenzamides, noting their potential as class III electrophysiological agents, which are significant in treating arrhythmias (Morgan et al., 1990).

Antimicrobial and Anticancer Potentials

Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, closely related in structure, and evaluated them for antimicrobial and anticancer potentials. This research highlights the broader applications of thiazolyl benzamide derivatives in treating various microbial infections and cancers (Deep et al., 2016).

Pro-apoptotic and Anticancer Activities

Yılmaz et al. (2015) reported on the synthesis of indapamide derivatives, which share a benzamide component. They found that these compounds showed significant proapoptotic activity and anticancer properties, particularly against melanoma cell lines, underlining the potential of benzamide derivatives in oncology (Yılmaz et al., 2015).

Fluorescence Sensing and Binding Mechanism Studies

Suman et al. (2019) investigated benzimidazole/benzothiazole based azomethines, structurally related to the compound . They focused on their fluorescence sensing abilities, particularly for metal ions, which can be crucial in biochemical and environmental monitoring (Suman et al., 2019).

Antiviral, Antimicrobial, and Anticancer Applications

Hemphill et al. (2012) discussed thiazolides, including nitazoxanide, which is structurally related to the subject compound. They emphasized its broad spectrum of activities against various pathogens, including helminths, protozoa, bacteria, and viruses, as well as its efficacy against proliferating mammalian cells, indicating the wide-ranging potential of thiazolide derivatives (Hemphill et al., 2012).

properties

IUPAC Name

N-(6-chloro-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O3S2/c1-4-23(5-2)29(26,27)16-10-7-14(8-11-16)19(25)22-20-24(6-3)17-12-9-15(21)13-18(17)28-20/h7-13H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNRHXMIMOCAWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(6-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide

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